An In-depth Technical Guide to Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-formyl-4-piperidone, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an aldehyde group on a protected piperidine scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on the structure, properties, and synthesis of this compound and its close analogs.
Chemical Structure and Identification
The chemical structure of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a ketone at the 4-position, and a formyl group at the 3-position.
Structure:
Table 1: Compound Identification [1][2]
| Identifier | Value |
| IUPAC Name | tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate |
| Synonyms | N-Boc-3-formyl-4-piperidone, 1-Boc-3-formyl-4-oxo-piperidine |
| CAS Number | 100501-55-1 |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| InChI Key | ZKIQUKVRBZWAMF-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties of Related Compounds
| Property | N-Boc-4-piperidone | N-Boc-3-piperidone |
| Melting Point | 73-77 °C[3][5] | 35-40 °C[4] |
| Boiling Point | 336.77 °C (estimated)[5] | 289.8 °C (predicted)[4] |
| Solubility | Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[6] | Insoluble in water[4] |
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate are not publicly available. For characterization purposes, researchers would typically rely on standard analytical techniques to confirm the structure of the synthesized compound. The expected spectral features would include:
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¹H NMR: Signals corresponding to the tert-butyl group, the piperidine ring protons, and the aldehydic proton.
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¹³C NMR: Resonances for the carbonyl carbons of the ketone, ester, and aldehyde, as well as the carbons of the piperidine ring and the tert-butyl group.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the ketone, ester, and aldehyde.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.
The NIST WebBook provides mass spectrum data for the related compound N-tert-butoxycarbonyl-4-piperidone, which can serve as a reference for fragmentation patterns.[7]
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is not widely published. However, its synthesis can be logically deduced from standard organic chemistry reactions. A plausible synthetic route would involve the formylation of N-Boc-4-piperidone.
Potential Synthetic Workflow
Caption: Plausible synthesis of the target compound.
Experimental Protocol: Synthesis of the Precursor N-Boc-4-piperidone
A common method for the preparation of the precursor, N-Boc-4-piperidone, starts from 4-piperidone monohydrate hydrochloride.
Materials:
-
4-piperidone monohydrate hydrochloride
-
Triethylamine
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane
-
Hydrochloric acid (2M)
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure: [8]
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.
-
Add Boc₂O (34g, 168mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4g, 3mmol).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70mL), saturated Na₂CO₃ solution (70mL), and saturated NaCl solution (50mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.
Applications in Drug Development
While specific applications for tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of various pharmaceutical agents. Piperidine scaffolds are prevalent in many biologically active compounds. The presence of the formyl and keto groups allows for a variety of chemical transformations to build molecular complexity.
Related compounds are known to be intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[9] For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of the Janus kinase (JAK) inhibitor, CP-690550.[9] It is therefore highly probable that tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is utilized in similar synthetic strategies for novel drug candidates.
Safety and Handling
Potential Hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, it is recommended to consult the supplier's SDS upon purchase.
Conclusion
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a valuable, yet not extensively characterized, building block for organic synthesis, particularly in the realm of drug discovery. While specific experimental data for this compound remains scarce in publicly accessible literature, its structural similarity to other well-studied piperidine intermediates allows for reasoned predictions regarding its properties and reactivity. The synthetic protocols for related compounds provide a strong foundation for its preparation. As the demand for novel and complex molecular architectures in drug development continues to grow, it is likely that the utility of versatile intermediates such as tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate will become more widely documented. Researchers working with this compound should perform thorough characterization and adhere to strict safety protocols.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate [cymitquimica.com]
- 3. 1-Boc-4-piperidone 98 79099-07-3 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]



